2-Chloro-6-fluoro-3-methylquinoline
Overview
Description
2-Chloro-6-fluoro-3-methylquinoline is a compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure that includes nitrogen. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and studied, providing insights into its potential properties and applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitrification, and halogenation. For instance, a novel quinolinone derivative was synthesized using Michael addition, which is a method that could potentially be adapted for the synthesis of 2-Chloro-6-fluoro-3-methylquinoline . Another paper describes a two-step synthesis of a fluoroquinoline derivative, starting with an anisidine and fluoromalonic acid, followed by hydrogenolysis . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-Chloro-6-fluoro-3-methylquinoline.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the crystal structure of quinoline derivatives . The molecular geometry and electronic structure can be studied using computational methods such as density functional theory (DFT), which provides insights into the molecule's stability, reactivity, and interactions . For example, the crystal packing of a chloroquinoline derivative was stabilized by C-H...π and π-π interactions, which could be relevant for the analysis of 2-Chloro-6-fluoro-3-methylquinoline .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including nucleophilic attacks, as demonstrated in the synthesis of a quinazoline compound . The presence of halogen atoms in the structure, such as chlorine and fluorine, can influence the reactivity and facilitate certain reactions, such as halogen exchange . This is pertinent to understanding the chemical behavior of 2-Chloro-6-fluoro-3-methylquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be predicted using spectroscopic methods like FT-IR, NMR, and mass spectrometry . These techniques provide information on the functional groups present and the compound's purity. Theoretical calculations can also predict thermodynamic properties and electronic absorption spectra, which are important for understanding the compound's stability and potential applications .
Scientific Research Applications
Antimicrobial Activity
- 2-Chloro-6-methylquinoline derivatives, including those with structural similarity to 2-Chloro-6-fluoro-3-methylquinoline, have been synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as against fungal strains (Bawa et al., 2009).
Fluorophore Application in Biochemistry and Medicine
- Quinoline derivatives, such as those related to 2-Chloro-6-fluoro-3-methylquinoline, are known as efficient fluorophores and are used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Mutagenicity Inhibition
- Certain derivatives, including 3-Fluoro and 2-Chloro-quinolines, have been studied for their potential to inhibit mutagenic metabolism, indicating a reduction in genotoxicity (Takahashi et al., 1988).
Synthesis of Halogenated Quinolines
- Studies have focused on the synthesis and transformation of various halogenated quinolines, which include chloro and fluoro substitutions similar to 2-Chloro-6-fluoro-3-methylquinoline. These compounds have applications in various fields, including pharmaceuticals and materials science (Tochilkin et al., 1983).
Applications in Organic Synthesis
- The Friedländer reaction of α-haloketones has been used to synthesize 3-haloquinolines, including compounds with structural similarities to 2-Chloro-6-fluoro-3-methylquinoline. This method is used in organic synthesis and parallel synthesis conditions (Ryabukhin et al., 2011).
Antioxidant Properties
- Novel 2-chloroquinolin-3-yl ester derivatives have been synthesized and evaluated for their antioxidant activities. Some of these derivatives have shown promising results in scavenging free radicals, indicating potential applications in the development of antioxidant agents (Tabassum et al., 2014).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic investigations of compounds like 2-chloro-3-methylquinoline have been conducted to understand their electronic, thermodynamical, and optical characteristics, which are important for various scientific applications (Kose, Atac, & Bardak, 2018).
Safety And Hazards
Future Directions
The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need for the development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . The focus is particularly on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-chloro-6-fluoro-3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)13-10(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVOTWBHWHCHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588995 | |
Record name | 2-Chloro-6-fluoro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylquinoline | |
CAS RN |
131610-11-2 | |
Record name | 2-Chloro-6-fluoro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoro-3-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.